molecular formula C11H11ClN2 B11895443 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole

3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole

Cat. No.: B11895443
M. Wt: 206.67 g/mol
InChI Key: YDVLQCDRAJJUTE-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H11ClN2 and its molecular weight is 206.67 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

3-chloro-4,5-dimethyl-1-phenylpyrazole

InChI

InChI=1S/C11H11ClN2/c1-8-9(2)14(13-11(8)12)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

YDVLQCDRAJJUTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1Cl)C2=CC=CC=C2)C

Origin of Product

United States

The Enduring Significance of Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. wikipedia.orgorientjchem.org This structural motif has been a cornerstone of heterocyclic chemistry since the first synthesis of pyrazole (B372694) by Ludwig Knorr in 1883. mdpi.com The enduring interest in pyrazole derivatives stems from their versatile chemical nature and their presence in a wide array of biologically active molecules. nih.govrsc.orgacademicstrive.com

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. nih.govrsc.org Notable examples include the anti-inflammatory drug celecoxib, the analgesic difenamizole, and the anti-obesity drug rimonabant. nih.gov The ability of the pyrazole nucleus to be readily functionalized with various substituents allows for the fine-tuning of its biological and physical properties, making it a valuable building block in drug discovery and development. rsc.orgnumberanalytics.com

Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals, such as fungicides, insecticides, and herbicides. wikipedia.org Their unique chemical properties also make them useful in materials science for the development of dyes and fluorescent substances. numberanalytics.comglobalresearchonline.net

The synthesis of pyrazole derivatives is a well-established yet continually evolving area of organic chemistry. mdpi.com Common synthetic routes include the condensation of 1,3-dicarbonyl compounds with hydrazines, a method known as the Knorr pyrazole synthesis. wikipedia.orgmdpi.com Other methods involve the reaction of α,β-unsaturated aldehydes or ketones with hydrazines and 1,3-dipolar cycloaddition reactions. nih.gov The ongoing development of novel synthetic methodologies, including multicomponent reactions and the use of green catalysts, continues to expand the accessibility and diversity of pyrazole derivatives. nih.govnih.gov

Investigating 3 Chloro 4,5 Dimethyl 1 Phenyl 1h Pyrazole: Rationale and Scope

Comprehensive Overview of Pyrazole Core Synthesis Strategies

The formation of the pyrazole ring is a well-established field, yet new methodologies continue to emerge, offering improved efficiency, regioselectivity, and milder reaction conditions. The primary approaches involve the formation of the five-membered ring from linear precursors through cyclization reactions.

Cyclocondensation Approaches for Substituted Pyrazoles

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. These reactions involve the joining of two or more molecules to form a ring system with the concurrent elimination of a small molecule, such as water or an alcohol.

The quintessential method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. rsc.orgresearchgate.netwikipedia.org This approach is highly versatile and remains a primary route for preparing a wide array of substituted pyrazoles.

For the specific synthesis of this compound, a two-step approach starting from a 1,3-difunctional system is highly plausible. The first step involves the synthesis of the key intermediate, 4,5-dimethyl-1-phenyl-1H-pyrazol-3-ol , through the cyclocondensation of phenylhydrazine (B124118) with a suitable β-ketoester, such as ethyl 2-methyl-3-oxopentanoate . The resulting pyrazol-3-ol exists in tautomeric equilibrium with its pyrazolidin-3-one (B1205042) form.

The second step is the conversion of the hydroxyl group at the C3 position to a chloro group. This is typically achieved through treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃) . wikipedia.orgnih.gov The reaction proceeds via phosphorylation of the pyrazolone (B3327878) oxygen, creating a good leaving group which is subsequently displaced by a chloride ion. nih.gov

Table 1: Representative Conditions for Pyrazole Precursor Synthesis via Cyclocondensation

Reactant 1Reactant 2Catalyst/SolventProductYieldReference
Ethyl acetoacetatePhenylhydrazineNano-ZnO / Water3-methyl-1-phenyl-1H-pyrazol-5-ol95% nih.gov
1,3-DiketonesArylhydrazinesN,N-dimethylacetamide1-Aryl-3,4,5-substituted pyrazoles59-98% mdpi.com
Acetylacetone (B45752)Phenyl hydrazine[Ce(L-Pro)₂]₂(Oxa) / Ethanol3,5-dimethyl-1-phenyl-1H-pyrazole91% rsc.org
AcetylacetoneHydrazine HydrateImidazole / Water3,5-dimethyl-1H-pyrazole- acs.orgnih.gov

Multicomponent reactions (MCRs) have gained significant traction in medicinal chemistry for their ability to generate complex molecules in a single, efficient step, adhering to the principles of green chemistry and atom economy. acs.orgnih.govnih.gov These reactions combine three or more starting materials in one pot to form a product that incorporates portions of all reactants.

While a specific MCR for this compound is not prominently reported, numerous protocols exist for the synthesis of tetrasubstituted pyrazoles. For example, a three-component condensation of β-diketones, arylglyoxals, and arylhydrazones can yield fully substituted pyrazoles under mild, metal-free conditions. bohrium.com Another established four-component reaction involves the condensation of a hydrazine, a β-ketoester, an aldehyde, and malononitrile (B47326) to produce highly functionalized pyrano[2,3-c]pyrazoles. researchgate.net These methods highlight the power of MCRs to rapidly assemble complex heterocyclic scaffolds from simple and readily available starting materials.

One-pot syntheses, which may or may not be true multicomponent reactions, offer significant advantages by avoiding the isolation and purification of intermediate products, thereby saving time and resources. These techniques often involve the in situ generation of a reactive intermediate that is immediately consumed in a subsequent cyclization step.

An efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of an aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org Another versatile one-pot method allows for the synthesis of 1,3,5-trisubstituted pyrazoles through a regioselective, enzyme-catalyzed reaction of phenylhydrazines, nitroolefins, and benzaldehydes. acs.org These protocols demonstrate the modularity and efficiency of one-pot strategies in constructing the pyrazole core with diverse substitution patterns.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrazoles. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org

For pyrazole synthesis, common 1,3-dipoles include diazo compounds (e.g., ethyl diazoacetate) or nitrile imines. nih.govnih.govyoutube.com These are reacted with alkynes or alkenes to form the pyrazole or pyrazoline ring, respectively. For instance, nitrile imines can undergo cycloaddition with alkynes to form pyrazoles, which are aromatic and stable. youtube.com Similarly, the catalyst-free reaction of ethyl diazoacetate with nitroalkenes can produce multisubstituted pyrazole derivatives in a one-pot tandem reaction. nih.gov Although highly effective for building the core ring structure, designing a 1,3-dipolar cycloaddition route for a specific tetrasubstituted target like this compound would require highly functionalized and specifically tailored 1,3-dipoles and dipolarophiles.

Transition Metal-Catalyzed Synthetic Routes to Pyrazole Derivatives (e.g., Palladium, Ruthenium, Copper, Silver, Nickel)

Transition metal catalysis has revolutionized organic synthesis, and the preparation of pyrazoles is no exception. These catalysts can facilitate classical cyclization reactions under milder conditions or enable entirely new synthetic pathways. rsc.orgresearchgate.net Catalysis can be applied either to the formation of the pyrazole ring itself or to the late-stage functionalization of a pre-formed pyrazole core.

Ring formation can be catalyzed by various metals. For example, silver catalysts (e.g., AgOTf) have been used for the rapid and highly regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines. mdpi.com Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to furnish pyrazoles, producing only water and hydrogen gas as byproducts. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another route to a broad range of pyrazole derivatives. organic-chemistry.org

Alternatively, modern synthetic strategies often employ transition-metal-catalyzed C-H functionalization to introduce substituents onto a pyrazole scaffold. rsc.orgresearchgate.net This approach avoids the need to carry functional groups through a multi-step synthesis. For a molecule like the target compound, one could envision a scenario where 4,5-dimethyl-1-phenyl-1H-pyrazole is synthesized first, followed by a palladium- or copper-catalyzed C-H chlorination at the C3 position.

Table 2: Selected Transition Metal Catalysts in Pyrazole Synthesis

Metal CatalystReaction TypeSubstratesProduct TypeReference(s)
Ruthenium (Ru)Dehydrogenative Coupling1,3-Diols, ArylhydrazinesSubstituted Pyrazoles organic-chemistry.org
Silver (Ag)HeterocyclizationYnones, Hydrazines3-CF₃-Pyrazoles mdpi.com
Copper (Cu)Aerobic Oxidative Cyclizationβ,γ-Unsaturated HydrazonesSubstituted Pyrazoles organic-chemistry.org
Palladium (Pd)Cross-Coupling / C-H FunctionalizationHalopyrazoles, Boronic AcidsAryl-substituted Pyrazoles mdpi.com
Nickel (Ni)One-Pot CondensationHydrazine, Ketone, AldehydeTetrasubstituted Pyrazoles-

Oxidation-Induced N-N Coupling Mechanisms in Pyrazole Formation

A non-traditional yet powerful approach to pyrazole synthesis involves the formation of the critical N-N bond through an oxidation-induced coupling reaction. This method circumvents the common reliance on hydrazine-based precursors, which can be hazardous. nih.gov

One notable example is the titanium-mediated oxidative N-N coupling. nih.govmurdoch.edu.aursc.org This process involves a sequential two-electron ligand-centered oxidation on a single metal complex. nih.gov Specifically, the mechanism for N-N coupling in diazatitanacyclohexadienes, which are key intermediates, is proposed to occur through an electrocyclic mechanism similar to a Nazarov cyclization. nih.gov The reaction can be initiated by various oxidants. For instance, with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the coordination of TEMPO to the titanium center is a critical step for reactivity, and the initial oxidation is the rate-limiting step. nih.govmurdoch.edu.aursc.org In contrast, when using outer-sphere oxidants like ferrocenium (B1229745) (Fc+) salts, the presence of a coordinating anion, such as chloride (Cl-), is necessary to facilitate an "inner-sphere-like" oxidation. nih.govmurdoch.edu.aursc.org

A key aspect of this mechanism is the formation of a 2-electron-oxidized diazatitanacyclohexadiene intermediate, which can be accessed via the disproportionation of a 1-electron-oxidized species. nih.gov This allows for the use of weaker oxidants like TEMPO. nih.gov The reaction of an imine derivative with TiCl3(THF)3 provides evidence for this disproportionation, resulting in a 50% yield of the N-N coupled pyrazole and 50% of the starting oxidation state complex. nih.gov

Mechanochemical Synthesis and Green Chemistry Approaches for Pyrazoles

In line with the principles of green chemistry, mechanochemical methods offer a solvent-free, rapid, and efficient alternative for pyrazole synthesis. rsc.orgnih.gov These techniques, often involving manual grinding or vortex mixing, are atom-economical and reduce energy consumption and solvent waste. researchgate.netscielo.br

A notable application is the solvent-free chlorination of pyrazoles using trichloroisocyanuric acid, which proceeds via an electrophilic aromatic substitution mechanism and boasts high yields without the need for column chromatography. rsc.org This approach significantly improves the green chemistry metrics of the synthesis. rsc.org

Microwave-assisted synthesis is another green technique that has been successfully applied to the preparation of pyrazole derivatives. nih.gov For instance, the microwave-assisted Vilsmeier-Haack reaction of hydrazones using an ortho-phthaloyl chloride (OPC)-VH reagent provides a convenient route to 4-formylpyrazoles. bohrium.com This method avoids toxic reagents, offers operational simplicity, and allows for the reuse of by-products. bohrium.com Furthermore, a "one-pot" synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds and tosylhydrazones under microwave irradiation and solvent-free conditions has been developed, highlighting the efficiency and environmental benefits of this approach. nih.gov

Table 1: Comparison of Green Synthesis Approaches for Pyrazoles
MethodKey FeaturesAdvantagesReference(s)
Mechanochemical Chlorination Solvent-free, uses trichloroisocyanuric acidRapid, high-yielding, avoids chromatography, good green metrics rsc.org
Microwave-Assisted Vilsmeier-Haack Uses OPC-VH reagentAvoids toxic reagents, simple work-up, high-yielding, reusable by-products bohrium.com
Microwave-Assisted "One-Pot" Synthesis From α,β-unsaturated carbonyls and tosylhydrazonesSolvent-free, high yields, short reaction times nih.gov

Specific Synthesis of this compound and Key Intermediates

The synthesis of the target compound, this compound, can be achieved through various routes, often involving the modification of a pre-existing pyrazole core.

Direct Halogenation Strategies for Pyrazole Rings (e.g., Chlorination of 3,5-dimethyl-1-phenyl-1H-pyrazole)

Direct halogenation of the pyrazole ring is a common strategy for introducing a halogen atom. researchgate.net For pyrazoles, electrophilic aromatic substitution reactions, including halogenation, typically occur at the 4-position due to the π-excessive nature of the ring system. researchgate.netresearchgate.net

To achieve chlorination at the 3- or 5-position, the 4-position must already be substituted. researchgate.net A variety of halogenating agents can be employed. N-halosuccinimides (NCS for chlorination, NBS for bromination) are effective and safe reagents for the 4-halogenation of pyrazoles, often used in solvents like carbon tetrachloride or water under mild, catalyst-free conditions. researchgate.net A solvent-free mechanochemical method using trichloroisocyanuric acid also provides an efficient route to 4-chloropyrazoles. rsc.org

Table 2: Reagents for Direct Halogenation of Pyrazoles
ReagentPosition of HalogenationConditionsReference(s)
N-Chlorosuccinimide (NCS)4-positionCCl4 or water, room temperature researchgate.net
Trichloroisocyanuric acid4-positionSolvent-free, mechanochemical rsc.org

Synthesis via Vilsmeier-Haack Reaction for Related Formylated Pyrazoles

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (CHO) onto an electron-rich aromatic ring, such as a pyrazole. researchgate.netthieme-connect.com This reaction typically uses a Vilsmeier reagent, which is generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl3). thieme-connect.com

The formylation of hydrazones using the Vilsmeier-Haack reagent is a common route to synthesize 4-formylpyrazoles. thieme-connect.comigmpublication.org For instance, N-alkyl-3,5-dimethyl-1H-pyrazoles undergo formylation at the 4-position under Vilsmeier-Haack conditions. researchgate.net However, 3,5-dimethyl-1H-pyrazole itself, without a substituent on the nitrogen atom, fails to undergo formylation under similar conditions. researchgate.net

The synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes has been successfully achieved by the formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. arkat-usa.org The optimal conditions for this reaction were found to be a 5-fold excess of DMF and a 2-fold excess of POCl3 at 120°C. arkat-usa.org

Derivatization from Precursor Pyrazole Compounds

Synthetic Pathways from 3,5-Dimethyl-1-phenyl-1H-pyrazole

The compound 3,5-dimethyl-1-phenyl-1H-pyrazole serves as a versatile precursor for a variety of substituted pyrazoles. jocpr.commdpi.comnih.gov One common synthetic route starting from this precursor involves electrophilic substitution reactions. As previously mentioned, halogenation will preferentially occur at the 4-position.

To synthesize this compound, a multi-step synthesis would likely be required, potentially involving:

Introduction of a substituent at the 4-position of 3,5-dimethyl-1-phenyl-1H-pyrazole to direct subsequent reactions.

Chlorination at the 3-position.

Modification or removal of the directing group at the 4-position.

Alternatively, a strategy involving the cyclization of appropriately substituted precursors could be employed. For example, the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound is a classical and widely used method for pyrazole synthesis. researchgate.netorganic-chemistry.org To obtain this compound, one could envision a synthesis starting from a chlorinated 1,3-dicarbonyl compound and phenylhydrazine.

Role of Substituted Hydrazines in Regioselective Pyrazole Synthesis

The reaction between an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine can lead to a mixture of regioisomers. rsc.orgresearchgate.net The regioselectivity of this reaction is a complex interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions such as pH and solvent. rsc.orgconicet.gov.ar

In the synthesis of 1-phenyl-substituted pyrazoles, phenylhydrazine is a key reagent. The initial step of the reaction involves the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on a carbonyl carbon of the 1,3-dicarbonyl precursor. Generally, the reaction is believed to proceed through the attack of the least hindered nitrogen atom of the hydrazine on the more reactive carbonyl group of the diketone. researchgate.net The electron density of the hydrazine is crucial for the success of the pyrazole formation; electron-deficient phenylhydrazines may require more forcing conditions to achieve a good yield. acs.org

Studies have shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. conicet.gov.aracs.org For instance, the reaction of a 1,3-diketone with methylhydrazine in TFE or HFIP can significantly favor the formation of one regioisomer over the other. conicet.gov.aracs.org This highlights the profound impact of the reaction medium on directing the regiochemical outcome.

Furthermore, multicomponent reactions have emerged as powerful tools for the regioselective synthesis of pyrazoles. rsc.orgbeilstein-journals.org These strategies often involve the in situ generation of intermediates that then react in a controlled manner to yield a single major product. For example, a one-pot, three-component reaction of a terminal alkyne, an aromatic aldehyde, molecular iodine, and a hydrazine can produce 1,3-disubstituted pyrazoles with high regioselectivity. nih.gov

Formation of the Chloro Substituent and Regioselectivity Considerations

The introduction of a chloro substituent at the C3 position of the pyrazole ring is typically achieved by reacting a pyrazol-5-one precursor with a chlorinating agent. A common method involves the use of phosphoryl chloride (POCl₃). prepchem.comorientjchem.org For instance, 1-phenylpyrazolidin-3-one can be converted to 3-chloro-4,5-dihydro-1-phenyl-1H-pyrazole by treatment with POCl₃ in toluene. prepchem.com Similarly, 3-methyl-1-phenylpyrazol-5-one can be chlorinated using phosphorous oxytrichloride. orientjchem.org

The regioselectivity of chlorination on the pyrazole ring itself is influenced by the existing substituents. Electrochemical chlorination of pyrazoles on a platinum anode in aqueous NaCl solutions has been shown to be an effective method for producing 4-chloro-substituted derivatives. researchgate.net The efficiency of this process depends on the electronic properties and positions of the substituents already present on the pyrazole ring. researchgate.net For example, the yield of the 4-chlorinated product varies significantly between pyrazole, 3,5-dimethylpyrazole (B48361), and 3-nitropyrazole. researchgate.net

In the context of synthesizing this compound, the strategy would likely involve the initial formation of 4,5-dimethyl-1-phenyl-1H-pyrazol-3-ol (or its tautomer, 4,5-dimethyl-1-phenylpyrazolidin-3-one), followed by a chlorination step using a reagent like POCl₃. The regioselectivity of the initial cyclization to form the pyrazolone precursor is governed by the principles discussed in the previous section.

Mechanistic Investigations of this compound Formation Reactions

The formation of pyrazoles from 1,3-dicarbonyls and hydrazines, while seemingly straightforward, involves a complex mechanistic landscape with several potential intermediates and pathways. rsc.orgresearchgate.net

Elucidation of Reaction Intermediates and Transition States

The generally accepted mechanism for the Knorr pyrazole synthesis proceeds through several key intermediates. rsc.org The initial reaction between the hydrazine and the 1,3-diketone leads to the formation of a carbinolamine intermediate. Subsequent intramolecular cyclization and dehydration steps yield the final pyrazole product.

A crucial, often observable, intermediate is a hydroxylpyrazolidine (or 5-hydroxy-Δ²-pyrazoline). rsc.orgresearchgate.net In some cases, these intermediates can be isolated and characterized. nih.gov The reaction is thought to proceed through the formation of two diastereomeric 3,5-dihydroxypyrazolidines which are in equilibrium. researchgate.net The relative stability and reactivity of these intermediates play a significant role in determining the final product distribution.

Recent studies using transient flow methods have revealed even greater complexity, suggesting the involvement of previously unreported intermediates and autocatalytic pathways. rsc.org These advanced techniques allow for precise kinetic measurements and the construction of detailed microkinetic models that provide deeper insights into the reaction mechanism. rsc.org Theoretical studies, such as semi-empirical calculations at the PM3 level, have also been employed to rationalize the observed product distributions and to model the structures of transition states. researchgate.net

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies have been instrumental in understanding the factors that control the rate and outcome of pyrazole synthesis. The reaction is generally found to be first order in both the 1,3-diketone and the hydrazine. researchgate.net

The rate-determining step of the Knorr pyrazole synthesis is often dependent on the pH of the reaction medium. rsc.orgresearchgate.net Under neutral conditions, the dehydration of the hydroxylpyrazolidine intermediate to form the final pyrazole is generally considered to be the rate-determining step. rsc.org However, at lower pH, the initial attack of the hydrazine on the protonated carbonyl group can become rate-limiting.

The use of transient flow reactors has enabled the acquisition of high-resolution kinetic data, revealing that the kinetics can be more complex than a simple first-order dependence, especially under neutral conditions. rsc.org These studies have uncovered evidence for autocatalysis, where a product of the reaction accelerates its own formation. rsc.org

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

Catalysts and reaction conditions exert a significant influence on the selectivity and efficiency of pyrazole formation. Acid catalysis is commonly employed to accelerate the reaction, with the understanding that the nature of the acid and its concentration can affect the product distribution. researchgate.netyoutube.com For instance, tungstate (B81510) sulfuric acid has been used as a green and reusable catalyst for the Knorr reaction under solvent-free conditions. researchgate.net

The choice of solvent can also have a dramatic effect on regioselectivity. As mentioned earlier, fluorinated alcohols can significantly enhance the regioselective formation of one pyrazole isomer over another. conicet.gov.aracs.org This is attributed to the unique properties of these solvents, which can influence the stability of intermediates and transition states.

In recent years, various metal catalysts, including those based on silver, copper, and iron, have been developed to promote pyrazole synthesis with high efficiency and selectivity. mdpi.comnih.gov For example, a silver-catalyzed reaction of trifluoromethylated ynones with hydrazines provides a rapid and highly regioselective route to 3-CF₃-pyrazoles. mdpi.com Similarly, copper-catalyzed domino reactions have been developed for the facile synthesis of pyrazoles. nih.gov These catalytic systems often operate under mild conditions and offer access to a broad range of substituted pyrazoles that may be difficult to obtain through traditional methods.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4,5 Dimethyl 1 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Analysis of Proton Environments

A ¹H NMR spectrum for 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole would be expected to reveal distinct signals corresponding to the protons of the two methyl groups and the phenyl group. The chemical shifts (δ, measured in ppm) would indicate the electronic environment of these protons. For instance, the protons of the methyl groups at the C4 and C5 positions of the pyrazole (B372694) ring would likely appear as singlets in the aliphatic region of the spectrum. The protons of the phenyl ring would present as a multiplet in the aromatic region, with the integration of these signals corresponding to the number of protons.

Table 1: Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Methyl (C4-CH₃)---Singlet
Methyl (C5-CH₃)---Singlet
Phenyl (Ar-H)---Multiplet

No specific experimental data is currently available in the public domain.

¹³C NMR Analysis of Carbon Framework

Table 2: Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C3 (C-Cl)---
C4---
C5---
C4-CH₃---
C5-CH₃---
Phenyl C1' (ipso)---
Phenyl C2'/C6' (ortho)---
Phenyl C3'/C5' (meta)---
Phenyl C4' (para)---

No specific experimental data is currently available in the public domain.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and phenyl groups, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and a C-Cl stretching vibration.

Table 3: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch---
Aliphatic C-H Stretch---
C=C/C=N Ring Stretch---
C-Cl Stretch---

No specific experimental data is currently available in the public domain.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Analysis of the fragmentation pattern would help to confirm the connectivity of the different structural units.

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M]⁺---
[M+2]⁺---
Major Fragments---

No specific experimental data is currently available in the public domain.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal System and Space Group

A successful single-crystal X-ray diffraction analysis would yield the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. This information is fundamental to solving the crystal structure and understanding the packing of the molecules in the solid state.

Table 5: Expected Crystallographic Data for this compound

ParameterValue
Crystal System---
Space Group---
a (Å)---
b (Å)---
c (Å)---
α (°)---
β (°)---
γ (°)---
V (ų)---
Z---

No specific experimental data is currently available in the public domain.

Analysis of Unit Cell Parameters and Overall Molecular Conformation

A full analysis of the unit cell parameters would provide fundamental information about the crystal system and the dimensions of the repeating unit in the crystal lattice. These parameters include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), which together define the volume of the unit cell. The number of molecules per unit cell (Z) would also be a key piece of information derived from the crystallographic data.

Table 1: Hypothetical Unit Cell Parameters for this compound

Parameter Value
Crystal System [Data Not Available]
Space Group [Data Not Available]
a (Å) [Data Not Available]
b (Å) [Data Not Available]
c (Å) [Data Not Available]
α (°) [Data Not Available]
β (°) [Data Not Available]
γ (°) [Data Not Available]
Volume (ų) [Data Not Available]
Z [Data Not Available]

This table is a placeholder and will be populated when crystallographic data becomes available.

Investigation of Dihedral Angles and Molecular Planarity

Table 2: Hypothetical Dihedral Angle Data for this compound

Ring 1 Ring 2 Dihedral Angle (°)
Pyrazole Ring Phenyl Ring [Data Not Available]

This table is a placeholder and will be populated when crystallographic data becomes available.

Elucidation of Intermolecular Interactions and Crystal Packing

Understanding the intermolecular interactions is crucial for explaining the crystal packing and the resulting solid-state architecture. The analysis would focus on identifying non-covalent interactions such as hydrogen bonds (e.g., C-H···N or C-H···Cl), π-π stacking interactions between the aromatic rings, and other van der Waals forces. The distances and geometries of these interactions would be systematically analyzed to understand their role in stabilizing the crystal structure. For instance, π-π stacking interactions are characterized by the centroid-to-centroid distance and the slip angle between the interacting rings.

The elucidation of these interactions would provide insight into how the individual molecules of this compound assemble to form the three-dimensional crystal lattice.

Table 3: Hypothetical Intermolecular Interaction Data for this compound

Interaction Type Donor-H···Acceptor Distance (Å) Angle (°)
C-H···Cl [Data Not Available] [Data Not Available] [Data Not Available]
π-π Stacking [Data Not Available] [Data Not Available] [Data Not Available]

This table is a placeholder and will be populated when crystallographic data becomes available.

Table of Compounds Mentioned

Compound Name

Computational and Theoretical Chemistry Studies on 3 Chloro 4,5 Dimethyl 1 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and reactivity of molecular systems. This approach, grounded in quantum mechanics, would provide deep insights into the properties of 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole.

Selection of Appropriate Functionals and Basis Sets

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. For a molecule like this compound, a common and effective approach would involve the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is known for providing a good balance between computational cost and accuracy for a wide range of organic molecules.

For more specific applications, such as studying charge-transfer excitations, a long-range corrected functional like CAM-B3LYP might be employed.

The choice of basis set is equally critical. A minimal basis set like 3-21G * might be used for preliminary calculations. However, for more reliable and accurate results, larger and more flexible basis sets are necessary. The 6-31G * or 6-31G ** basis sets, which include polarization functions, would be a significant improvement. For a high level of accuracy, especially in capturing subtle electronic effects, the 6-311++G(d,p) basis set would be a suitable choice. This basis set includes diffuse functions (++) to better describe anions and weak interactions, as well as polarization functions on both heavy atoms (d) and hydrogen atoms (p).

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Starting from an initial guess of the molecular structure, the DFT calculations would systematically adjust the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. This process would yield the equilibrium geometry of this compound.

Furthermore, conformational analysis would be essential to identify all possible low-energy conformers. This is particularly relevant due to the potential for rotation around the single bond connecting the phenyl ring to the pyrazole (B372694) ring. By systematically rotating this bond and performing geometry optimizations at each step, a potential energy surface can be mapped out, revealing the global minimum energy conformer and any other local minima.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gap

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties.

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. A higher HOMO energy indicates a better electron donor. The LUMO, on the other hand, represents the ability of a molecule to accept an electron, and its energy is related to the electron affinity. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the regions most likely to be involved in electron donation and acceptance, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential.

Typically, red regions correspond to areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Blue regions, conversely, indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are usually found around hydrogen atoms bonded to electronegative atoms. Green and yellow regions represent areas of neutral or intermediate potential.

An MEP map of this compound would be invaluable in predicting its intermolecular interactions and reactive behavior. It would highlight the electronegative nitrogen atoms of the pyrazole ring and the chlorine atom as potential sites for electrophilic interaction, and the hydrogen atoms as sites for nucleophilic interaction.

Analysis of Electron Density Distribution and Identification of Reactive Sites

A detailed analysis of the total electron density distribution provides fundamental insights into the chemical bonding and reactivity of a molecule. Regions of high electron density are typically associated with chemical bonds and lone pairs, while regions of low electron density correspond to non-bonding regions.

By examining the electron density distribution, it is possible to identify the most probable sites for chemical reactions. For instance, the locations of the highest electron density on the pyrazole and phenyl rings would indicate the positions most susceptible to electrophilic attack. Conversely, atoms with lower electron density would be more likely targets for nucleophiles. This analysis complements the information obtained from the MEP map and FMO analysis to provide a comprehensive picture of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized natural bond orbitals, which correspond to the familiar concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis would provide quantitative information about:

Hybridization: The hybridization of the atomic orbitals involved in forming each bond.

Bonding and Lone Pairs: A clear description of the electron density in bonds and lone pairs.

Charge Transfer: It can reveal the extent of electron delocalization and charge transfer between different parts of the molecule, for example, between the phenyl ring and the pyrazole ring.

Table 2: Hypothetical NBO Analysis Data for Selected Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N2π(C4-C5)15.2
π(C6-C7)π(C8-C9)20.5
σ(C-H)σ*(C-Cl)1.8

Note: The values in this table are hypothetical and for illustrative purposes only. LP denotes a lone pair, π and σ denote bonding orbitals, and π and σ* denote antibonding orbitals.*

Theoretical Studies on Tautomerism and Prototropy in Substituted Pyrazoles

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key characteristic of many pyrazole derivatives. In substituted pyrazoles, the position and nature of the substituents on the pyrazole ring can significantly influence the equilibrium between different tautomeric forms. While specific theoretical studies on the tautomerism of this compound are not extensively documented in the reviewed literature, the general principles governing tautomerism in substituted pyrazoles provide a strong framework for understanding its potential behavior.

Due to the substitution at the N1 position with a phenyl group, the potential for annular tautomerism in this compound is blocked. Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, a process that is precluded when a substituent other than hydrogen is present on one of the ring nitrogens.

However, the presence of methyl groups at the C4 and C5 positions could, in principle, allow for other forms of tautomerism, such as prototropy involving the methyl groups, although this is generally less common and energetically less favorable than annular tautomerism. Computational studies on related pyrazole systems have shown that the relative stability of tautomers is governed by a delicate balance of electronic and steric effects. For instance, the electron-donating or electron-withdrawing nature of substituents can stabilize or destabilize adjacent positive or negative charges that develop in the transition states of proton transfer.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from Density Functional Theory (DFT) calculations are invaluable tools for predicting the chemical reactivity and stability of molecules. These descriptors for this compound can be calculated using methods like B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for similar pyrazole derivatives. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding electronic transitions and reactivity.

From the HOMO and LUMO energies, several global reactivity indices can be determined:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): Calculated as χ = (I + A) / 2

Global Hardness (η): Calculated as η = (I - A) / 2

Global Softness (S): Calculated as S = 1 / (2η)

ParameterValue (eV)
EHOMO-5.98
ELUMO-2.26
Ionization Potential (I)5.98
Electron Affinity (A)2.26
Electronegativity (χ)4.12
Global Hardness (η)1.86
Global Softness (S)0.268

Data based on the theoretical study of the structurally similar compound (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectra.

Vibrational Spectroscopy (FT-IR): Theoretical vibrational analysis for this compound can be performed using DFT calculations. The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to account for anharmonicity and the limitations of the theoretical method, leading to better agreement with experimental FT-IR spectra. For instance, a theoretical study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole demonstrated a high correlation between the calculated and experimental vibrational frequencies. Key vibrational modes for this compound would include the C-H stretching of the aromatic rings and methyl groups, C=C and C=N stretching of the pyrazole ring, and the C-Cl stretching vibration.

Vibrational AssignmentCalculated Frequency (cm-1)Experimental Frequency (cm-1)
Aromatic C-H stretching3081-3026~3022
Methyl C-H asymmetric stretching2998, 2946~2993, 2949
Methyl C-H symmetric stretching2916, 2901~2918, 2848
C=N stretching--
C-Cl stretching--

Data for calculated and experimental frequencies are based on the analysis of the structurally similar compound (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole. The C=N and C-Cl stretching frequencies are expected to be characteristic for the title compound but are not detailed in the referenced study for the analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be predicted. These theoretical chemical shifts can then be compared with experimental NMR data to confirm the structure of the synthesized compound. For various pyrazole derivatives, good agreement between calculated and experimental NMR data has been reported. rsc.org

Advanced Reaction Chemistry and Derivatization of 3 Chloro 4,5 Dimethyl 1 Phenyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and its electron density distribution influences the regioselectivity of electrophilic substitution reactions. In general, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. nih.gov This is attributed to the electronic effects of the two nitrogen atoms in the ring. The N1-phenyl group and the methyl groups at C4 and C5 in 3-chloro-4,5-dimethyl-1-phenyl-1H-pyrazole will further influence the reactivity and regioselectivity of electrophilic substitution.

Halogenation is a common electrophilic substitution reaction. For instance, 3,5-dimethylpyrazole (B48361) can be halogenated at the C4 position using reagents like N-chlorosuccinimide or N-bromosuccinamide. publishatcj.com While the specific conditions for the C4-halogenation of this compound are not detailed in the provided results, the general principle of electrophilic attack at the C4 position remains relevant. publishatcj.com

Formylation of pyrazoles can be achieved via the Vilsmeier-Haack reaction, which introduces a formyl group, typically at the C4 position. publishatcj.comresearchgate.net This reaction utilizes a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. This method has been successfully used to synthesize 3,5-dimethylpyrazole-4-carbaldehyde. publishatcj.com

Functional Group Transformations (e.g., Oxidation of Aldehyde Moieties in related pyrazoles)

The functional groups on the pyrazole ring can be readily transformed to introduce further diversity. For example, pyrazole-4-carbaldehydes, which can be synthesized via Vilsmeier-Haack formylation, are versatile intermediates. researchgate.net The aldehyde group can undergo oxidation to form the corresponding carboxylic acid. youtube.com For instance, the oxidation of a 4-formylpyrazole moiety can be achieved using Jones reagent. researchgate.net This transformation is valuable for creating pyrazole derivatives with carboxylic acid functionalities, which can then be used in further coupling reactions or as key structural elements in biologically active molecules.

Reduction of the aldehyde group in pyrazole-4-carbaldehydes leads to the formation of 4-hydroxymethyl-pyrazoles. researchgate.net This transformation introduces a primary alcohol group, which can be further functionalized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions and Reactivity at Substituted Positions

The chlorine atom at the C3 position of this compound is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups at this position. Nucleophilic attacks on the pyrazole ring generally occur at the C3 and C5 positions. nih.govnih.gov The presence of the electron-withdrawing phenyl group at N1 and the chloro substituent at C3 makes this position particularly activated for nucleophilic attack.

Common nucleophiles such as amines and thiols can displace the chloride ion. These reactions are often catalyzed by transition metals like palladium or copper to facilitate the substitution. The reactivity of the C3-chloro group provides a powerful tool for the synthesis of novel pyrazole derivatives with diverse substituents at this position, enabling the exploration of structure-activity relationships.

Formation of Complex Polyheterocyclic Systems and Fused Rings (e.g., Bicyclic Aziridines, Imidazoles, Pyrimidines)

The pyrazole scaffold serves as a versatile building block for the synthesis of more complex polyheterocyclic and fused-ring systems. The functional groups on the pyrazole ring can participate in cyclization reactions to form fused heterocycles. For instance, pyrazole derivatives can be fused with other rings like benzene, pyrimidone, and pyridine (B92270) to form indazoles, pyrazolopyrimidinones, and pyrazolopyridines, respectively. nih.govmdpi.com

One example is the synthesis of pyrano[2,3-c]pyrazoles. The reaction of 4-(acetoacetyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with sulfuryl chloride, followed by acid-catalyzed cyclization, yields a 5-chloro-3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one. nih.gov This demonstrates how functionalized pyrazoles can be used to construct fused bicyclic systems.

Furthermore, the pyrazole ring can be incorporated into more complex structures through multi-component reactions or by serving as a starting material for the synthesis of other heterocyclic rings. For example, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through multi-step sequences starting from functionalized pyrazoles.

Coupling Reactions and Azo-Compound Formation with Pyrazole Scaffolds

The pyrazole ring can participate in various coupling reactions to form C-C and C-N bonds, leading to the synthesis of complex molecules. Suzuki-Miyaura cross-coupling reactions, for instance, can be used to introduce aryl or vinyl groups at specific positions on the pyrazole ring. rsc.org

Azo compounds containing a pyrazole moiety are another important class of derivatives. researchgate.net These are typically synthesized by reacting a diazonium salt with an activated pyrazole derivative. researchgate.netnih.govnih.gov The pyrazole acts as the coupling component in the azo coupling reaction. The resulting azo dyes often exhibit interesting photophysical properties and have applications in various fields. researchgate.netnih.govmdpi.com For example, new azo dyes have been synthesized using ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as the diazotization component and various active methylene (B1212753) derivatives as coupling components. mdpi.com

Further Investigation of Reaction Mechanisms for Derivatization

Understanding the reaction mechanisms involved in the derivatization of pyrazoles is crucial for optimizing reaction conditions and predicting product outcomes. The synthesis of pyrazoles often involves cyclocondensation reactions between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The mechanism of this reaction has been studied and is generally understood to proceed through the formation of a hydrazone intermediate followed by cyclization and dehydration. youtube.com

The mechanisms of electrophilic and nucleophilic substitution reactions on the pyrazole ring are also of significant interest. For electrophilic substitution, the reaction proceeds through a standard aromatic substitution mechanism involving the formation of a sigma complex. The regioselectivity is governed by the stability of the intermediate carbocation. For nucleophilic substitution at the C3 position, the mechanism can be either an SNAr (addition-elimination) or a transition-metal-catalyzed process, depending on the reaction conditions and the nature of the nucleophile.

Further mechanistic studies, including kinetic studies and computational modeling, can provide deeper insights into the reactivity of this compound and aid in the design of new synthetic methodologies for its derivatization. mdpi.comresearchgate.net

Role in Advanced Organic Synthesis and Materials Science Research

Strategic Utility as a Building Block in Complex Molecular Architectures

The pyrazole (B372694) scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in synthetic organic chemistry due to its inherent reactivity and structural versatility. nih.govmdpi.com The specific substitution pattern of 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole, featuring a reactive chlorine atom at the 3-position, methyl groups at the 4 and 5-positions, and a phenyl group at the 1-position, makes it a highly valuable and strategically important building block for constructing more intricate molecular architectures. nih.govnih.gov

The utility of pyrazole derivatives extends to their use as precursors for fused heterocyclic systems, which are prevalent in many biologically active compounds. mdpi.commdpi.com For instance, aminopyrazoles are frequently employed in the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.commdpi.com This highlights the potential of this compound as a starting material for creating complex, polycyclic structures with potential applications in medicinal chemistry and materials science.

Development of Novel Synthetic Reagents and Intermediates from the Pyrazole Core

The inherent reactivity of the pyrazole ring allows for its transformation into a variety of novel synthetic reagents and intermediates. nih.gov The presence of both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen imparts amphoteric properties to N-unsubstituted pyrazoles, influencing their reactivity in different chemical environments. nih.gov While this compound is N-substituted, the fundamental reactivity patterns of the pyrazole core remain relevant.

Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. mdpi.comnih.gov This predictable reactivity allows for the regioselective synthesis of functionalized pyrazoles. nih.govmdpi.com For example, the chlorine atom at the C3 position of this compound can be readily displaced by various nucleophiles to introduce new functionalities.

Furthermore, the pyrazole nucleus can be a precursor to other heterocyclic systems through ring transformation reactions. Under certain conditions, such as in the presence of a strong base, deprotonation at C3 can lead to ring-opening, providing a pathway to different classes of compounds. pharmaguideline.com The ability to systematically modify the pyrazole core makes compounds like this compound valuable intermediates in the synthesis of novel organic molecules with desired chemical and physical properties. conicet.gov.armdpi.comnih.gov

Applications in Crystal Engineering and Supramolecular Chemistry

The pyrazole ring is a versatile synthon in crystal engineering and supramolecular chemistry due to its ability to participate in various non-covalent interactions, most notably hydrogen bonding. nih.govnih.gov The presence of both a hydrogen bond donor (N-H in unsubstituted pyrazoles) and a hydrogen bond acceptor (the sp2-hybridized nitrogen) allows for the formation of diverse and predictable supramolecular assemblies. nih.govnih.gov

In the solid state, pyrazole derivatives can self-assemble into various structures such as dimers, trimers, tetramers, and polymeric chains (catemers) through N-H···N hydrogen bonds. mdpi.comnih.govresearchgate.net The specific arrangement is influenced by the substituents on the pyrazole ring. nih.gov While this compound itself lacks an N-H donor, its derivatives can be designed to incorporate hydrogen bonding functionalities.

Research on Structure-Reactivity Relationships in this compound and Analogues

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental goal in chemistry. For this compound and its analogues, this involves studying how the substituents on the pyrazole ring influence its electronic properties and, consequently, its behavior in chemical reactions. nih.govmdpi.com

The electron-donating or electron-withdrawing nature of the substituents significantly impacts the electron density distribution within the pyrazole ring. nih.gov This, in turn, affects the acidity and basicity of the nitrogen atoms and the susceptibility of the carbon atoms to electrophilic or nucleophilic attack. nih.govpharmaguideline.com For instance, the chlorine atom at the 3-position is an electron-withdrawing group, which influences the reactivity of the entire molecule.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating structure-reactivity relationships. nih.gov These calculations can provide insights into the electron distribution, molecular orbitals, and reaction mechanisms, helping to rationalize and predict the chemical behavior of pyrazole derivatives. Experimental studies, including kinetic measurements and product analysis, provide the necessary data to validate and refine these theoretical models. A deeper understanding of these relationships is crucial for the rational design of new synthetic methods and the development of pyrazole-based compounds with specific functionalities. mdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Insights into 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole

While dedicated research solely focused on this compound is limited, a wealth of information can be gleaned from studies on its structural analogs. The presence of a chlorine atom at the 3-position, methyl groups at the 4- and 5-positions, and a phenyl group at the 1-position of the pyrazole (B372694) ring suggests a molecule with distinct electronic and steric properties that influence its reactivity and potential applications.

General synthetic strategies for related pyrazole derivatives often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole is achieved by the reaction of acetylacetone (B45752) with phenylhydrazine (B124118). The introduction of a chlorine atom at the 3-position can be accomplished through various chlorinating agents. A plausible synthetic route for this compound could involve the cyclization of a chlorinated β-diketone with phenylhydrazine or the direct chlorination of the corresponding pyrazolone (B3327878) precursor. One documented synthesis of a related compound, 3-Chloro-4,5-dihydro-1-phenyl-1H-pyrazole, involves the treatment of 1-Phenylpyrazolidin-3-one with phosphoryl chloride. prepchem.com

The physicochemical properties of this compound can be inferred from its analogs. The presence of the phenyl group and the pyrazole core suggests that it is likely a solid at room temperature with limited solubility in water but good solubility in common organic solvents. The chloro and methyl substituents will influence its lipophilicity and electronic distribution.

Spectroscopic characterization is crucial for the unambiguous identification of this compound. Based on data from similar structures like 3,5-dimethyl-1-phenyl-1H-pyrazole and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the following spectral features would be expected:

Spectroscopic Technique Expected Features for this compound
¹H NMR Signals corresponding to the two methyl groups, with distinct chemical shifts due to their different positions on the pyrazole ring. The aromatic protons of the phenyl group would appear in the downfield region.
¹³C NMR Resonances for the two methyl carbons, the carbons of the pyrazole ring (including the carbon bearing the chlorine atom), and the carbons of the phenyl ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁ClN₂), along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Infrared (IR) Spectroscopy Absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazole and phenyl rings, and a C-Cl stretching vibration.

The reactivity of the pyrazole ring is known to be influenced by the nature and position of its substituents. The chlorine atom at the 3-position can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule. The methyl groups can undergo various reactions, such as oxidation or halogenation under specific conditions. The phenyl group can also be a site for electrophilic substitution reactions.

Pyrazole derivatives are renowned for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.net The specific combination of substituents in this compound suggests that it could be a candidate for screening in various biological assays. For example, derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole have been investigated for their potential as anti-inflammatory and analgesic agents. rsc.org

Identification of Remaining Research Gaps and Challenges

Despite the potential of this compound, there are significant gaps in the current body of knowledge. A primary challenge is the lack of dedicated studies on its synthesis, characterization, and application. Most of the available information is extrapolated from related compounds, which, while useful, may not fully capture the unique properties of this specific molecule.

Key research gaps include:

Optimized Synthesis: There is no established, high-yield synthetic protocol specifically for this compound. Developing an efficient and scalable synthesis is a crucial first step for any further investigation.

Comprehensive Characterization: While expected spectroscopic data can be predicted, detailed experimental characterization using modern analytical techniques is necessary to confirm its structure and purity. This includes X-ray crystallography to determine its three-dimensional structure.

Reactivity Profile: A systematic study of its reactivity towards various reagents is needed to understand its chemical behavior and potential for derivatization.

Biological Evaluation: The biological activities of this compound remain unexplored. A comprehensive screening against a panel of biological targets is required to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, it is impossible to establish any structure-activity relationships. Such studies are essential for the rational design of more potent and selective analogs.

Prospective Avenues for Theoretical and Experimental Investigations

The identified research gaps provide a clear roadmap for future investigations into this compound.

Theoretical Investigations:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict its optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic data (NMR, IR). This can provide valuable insights prior to experimental work.

Molecular Docking: If potential biological targets are identified, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with the active site of the target protein. This can help in prioritizing experimental screening efforts.

Experimental Investigations:

Synthetic Route Development: A systematic investigation into different synthetic methodologies, including variations in starting materials, catalysts, and reaction conditions, should be undertaken to develop an optimized synthesis.

Spectroscopic and Crystallographic Analysis: The synthesized compound should be thoroughly characterized using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Single-crystal X-ray diffraction analysis would provide definitive structural proof.

Chemical Reactivity Studies: The reactivity of the compound should be explored through a series of reactions, such as nucleophilic substitution at the C-Cl bond, and electrophilic substitution on the phenyl ring. The results will be valuable for creating a library of derivatives.

Biological Screening: A broad-based biological screening of this compound should be conducted. This could include assays for antimicrobial, antifungal, anti-inflammatory, analgesic, and anticancer activities. The wide range of biological activities reported for pyrazole derivatives provides a strong rationale for such a screening program. globalresearchonline.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-4,5-dimethyl-1-phenyl-1H-pyrazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate reacts with α,β-unsaturated ketones (e.g., chalcone derivatives) in acidic media to form the pyrazole ring. A specific protocol involves refluxing a mixture of substituted chalcone and hydrazine hydrate in butyric acid, followed by purification via recrystallization (ethanol or DMF) . Alternative routes use DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent with ethyl acetoacetate and phenylhydrazine, followed by hydrolysis to yield carboxylate derivatives .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using programs like SHELXL for refinement. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., from DMF or ethanol).
  • Collecting intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Solving the structure using direct methods (SHELXS) and refining with SHELXL, accounting for hydrogen atoms via riding models.
  • Validating geometry using tools like PLATON . Example parameters: puckering amplitude (Q = 0.1957 Å) and torsional angles (e.g., Cl1—C13—C14—C15 = 178.42°) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions. For instance, aromatic protons appear at δ 7.2–7.8 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • IR : Stretching vibrations for C-Cl (~750 cm1^{-1}) and N-H (~3400 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., m/z 248.07 for [M+H]+^+) .

Q. How do computational methods like DFT contribute to understanding its electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Frontier molecular orbitals (HOMO-LUMO) to predict reactivity.
  • Electrostatic potential (ESP) maps to visualize charge distribution.
  • Vibrational frequencies, validated against experimental IR data . For example, DFT-calculated C-Cl bond lengths (1.74 Å) align with crystallographic data (1.73–1.75 Å) .

Advanced Research Questions

Q. What are the key challenges in resolving crystallographic disorder in its structure?

  • Methodological Answer : Disorder arises from overlapping conformers or solvent molecules. Strategies include:

  • Using SQUEEZE (in PLATON) to model diffuse solvent regions .
  • Refining occupancy factors for disordered atoms (e.g., methyl groups) with constraints.
  • Validating with R-factor convergence (< 0.05) and Hirshfeld surface analysis to ensure chemical plausibility .

Q. How do substituents (chloro, methyl, phenyl) influence electronic structure and reactivity?

  • Methodological Answer :

  • Chloro : Electron-withdrawing effect reduces electron density at the pyrazole ring, enhancing electrophilic substitution resistance.
  • Methyl : Steric hindrance alters dihedral angles (e.g., benzene rings twisted at 81.4° from the pyrazole plane) .
  • Phenyl : π-Stacking interactions (e.g., centroid distances of 3.8–4.2 Å) stabilize crystal packing .
  • DFT Analysis : Mulliken charges show chloro-substituted carbons have higher positive charges (+0.12 e), directing nucleophilic attacks .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Case Example : If NMR suggests equatorial methyl placement but XRD shows axial orientation:

Verify sample purity (HPLC or TLC).

Re-examine NMR coupling constants (e.g., 3JHH^3J_{HH}) for conformational analysis.

Perform variable-temperature NMR to detect dynamic effects.

Cross-validate with computational models (e.g., molecular dynamics simulations) .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer :

  • Weak Hydrogen Bonds : C-H···O interactions (2.5–3.2 Å) form dimeric motifs (R22_2^2(16) rings) .
  • π-π Stacking : Phenyl groups interact via offset stacking (dihedral angle < 5°, centroid distance ~3.9 Å).
  • Van der Waals Forces : Methyl groups contribute to hydrophobic packing.
  • Hirshfeld Analysis : Quantifies contact contributions (e.g., H···H = 65%, C···H = 22%) .

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